Phlorizin

SGLT2 inhibitor binding kinetics target residence time

Phlorizin is the essential benchmark non-selective SGLT inhibitor for mechanistic investigations of dual SGLT1/SGLT2 blockade. With a uniquely low ~6-fold SGLT2 selectivity (hSGLT1 Ki≈300 nM; hSGLT2 Ki≈39 nM) and rapid dissociation kinetics (t1/2,Off ≈20–30 s), it enables washout-reversible experimental protocols that modern selective gliflozins cannot recapitulate. Procure analytically certified, ≥98% HPLC-pure material to ensure inter-laboratory reproducibility and direct comparison of novel inhibitors against a validated standard.

Molecular Formula C21H24O10
Molecular Weight 436.4 g/mol
CAS No. 60-81-1
Cat. No. B1677692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhlorizin
CAS60-81-1
SynonymsPhlorizin;  phloridzin;  phloretin-2'-β-D-glucopyranoside;  AI3-19835;  NSC 2833;  Phloretin 2'-glucoside;  Phloretin-2'-O-beta-glucoside;  Phlorizoside;  Phlorrhizin.
Molecular FormulaC21H24O10
Molecular Weight436.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)O
InChIInChI=1S/C21H24O10/c22-9-16-18(27)19(28)20(29)21(31-16)30-15-8-12(24)7-14(26)17(15)13(25)6-3-10-1-4-11(23)5-2-10/h1-2,4-5,7-8,16,18-24,26-29H,3,6,9H2/t16-,18-,19+,20-,21-/m1/s1
InChIKeyIOUVKUPGCMBWBT-QNDFHXLGSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to light yellow solid powder
Solubility1 mg/mL at 22 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Phlorizin (CAS 60-81-1): Baseline Characterization for SGLT Research Procurement


Phlorizin (phloridzin) is a naturally occurring dihydrochalcone glucoside isolated primarily from apple tree bark, and is recognized as the archetypal, non-selective inhibitor of sodium-glucose cotransporters (SGLTs) [1]. It exhibits competitive inhibition of both human SGLT1 and SGLT2, with documented inhibitory constants (Ki) of approximately 300 nM for hSGLT1 and 39 nM for hSGLT2 in heterologous expression systems [2]. Historically, its glycosuric effect was first described by von Mering in 1886, establishing phlorizin as the foundational tool compound from which all modern SGLT2 inhibitor pharmacophores (e.g., dapagliflozin, canagliflozin) were derived via structural optimization to overcome its inherent metabolic instability and poor oral bioavailability [3].

Phlorizin (CAS 60-81-1) Versus In-Class Substitution: Why SGLT2 Inhibitors Are Not Interchangeable


Direct substitution of phlorizin with clinically optimized SGLT2 inhibitors (e.g., dapagliflozin, empagliflozin, ipragliflozin) is scientifically invalid due to profound disparities in target engagement kinetics, selectivity profiles, and binding modalities. While modern gliflozins are engineered for high SGLT2 selectivity (selectivity ratios >1000-fold) and sustained target residence times (t1/2,Off ≥180 seconds) to enable once-daily oral dosing, phlorizin exhibits a fundamentally different pharmacological signature: rapid dissociation kinetics (t1/2,Off ≈20-30 seconds), dual SGLT1/SGLT2 inhibition with only ~6-8-fold SGLT2 selectivity, and non-persistent, competitive binding that is fully reversible upon washout [1]. Consequently, experimental outcomes obtained with phlorizin cannot be extrapolated to selective SGLT2 inhibitors, nor can selective inhibitors substitute for phlorizin in mechanistic studies requiring dual SGLT1/SGLT2 blockade or in assay systems where rapid reversibility is required [2].

Phlorizin (CAS 60-81-1): Quantitative Differentiation Evidence Versus SGLT2 Inhibitor Comparators


Phlorizin vs. Dapagliflozin: Quantitative Dissociation Kinetics and Binding Site Occupancy Incompatibility

Phlorizin exhibits fundamentally distinct binding kinetics at hSGLT2 compared to dapagliflozin. Electrophysiological measurements in HEK-293T cells expressing hSGLT2 demonstrate that phlorizin dissociates rapidly from the transporter with a half-time off rate (t1/2,Off) of approximately 20-30 seconds, whereas dapagliflozin dissociates at a rate 10-fold slower (t1/2,Off ≥180 seconds) [1]. Crucially, phlorizin was unable to exchange with dapagliflozin bound to hSGLT2, indicating that the two inhibitors occupy non-interchangeable binding poses or induce distinct conformational states that preclude competitive displacement [1].

SGLT2 inhibitor binding kinetics target residence time electrophysiology

Phlorizin vs. Ipragliflozin: Wash-Resistant Binding and Ki Potency Differential

In a direct comparative study using CHO cells overexpressing hSGLT2, ipragliflozin and phlorizin both exhibited competitive inhibition of methyl-α-D-glucopyranoside (AMG) uptake, but with differing potencies and binding persistence. Phlorizin demonstrated a Ki of 20.2 nM, whereas ipragliflozin was approximately 9-fold more potent with a Ki of 2.28 nM [1]. More critically, ipragliflozin inhibited hSGLT2 in a wash-resistant manner, indicating persistent binding that was not reversed by buffer washout, whereas phlorizin binding was fully reversible and did not exhibit wash-resistant inhibition [1].

SGLT2 inhibitor wash-resistant binding inhibitory constant CHO cell assay

Phlorizin SGLT2 Selectivity Ratio Compared with Modern Gliflozins: Quantitative Cross-Study Analysis

Phlorizin exhibits substantially lower selectivity for SGLT2 over SGLT1 compared to clinically developed gliflozins. In standardized IC50 determinations for human SGLT1 and SGLT2, phlorizin shows IC50 values of 210 nM (hSGLT1) and 34.6 nM (hSGLT2), yielding an SGLT2 selectivity ratio of approximately 6-fold [1]. In contrast, modern selective inhibitors demonstrate markedly higher selectivity: dapagliflozin (1242-fold), empagliflozin (2680-fold), tofogliflozin (2912-fold), canagliflozin (155-fold), and ipragliflozin (254-fold) [1].

SGLT2 selectivity SGLT1 inhibition IC50 ratio comparative pharmacology

Phlorizin Analytical Reference Standard: HPLC Purity Specifications for Quantitative Bioanalysis

For applications requiring precise quantification—including pharmacokinetic studies, bioanalytical method validation, and quality control of botanical extracts—phlorizin is available as certified reference material with rigorously defined purity specifications. Commercially available phlorizin dihydrate reference standards are characterized with HPLC purity ≥99% (from apple wood source), with melting point 113-114 °C (lit.) and specific optical rotation [α]20/D −52° (c = 3 in ethanol) . For Chinese pharmacopoeia-aligned research, candidate chemical reference standards have been validated with HPLC purity of 98.59% and mass balance-derived content of 98.48% [1]. Alternative vendor specifications include ≥98.0% (HPLC) for primary reference substances with assigned absolute purity considering chromatographic purity, water content, residual solvents, and inorganic impurities .

phlorizin purity HPLC reference standard quantitative analysis quality control

Phlorizin vs. Phloretin (Aglycone): Differential SGLT Inhibitory Potency Comparison

Phlorizin is frequently compared to its aglycone metabolite, phloretin, which lacks the glucose moiety. In COS-7 cells expressing hSGLT1 and hSGLT2, phloretin was a markedly less potent inhibitor, exhibiting IC50 values of 142 μM for hSGLT1 and 25 μM for hSGLT2 [1]. This represents a >470-fold reduction in hSGLT1 potency and a >640-fold reduction in hSGLT2 potency relative to phlorizin (hSGLT1 Ki = 0.3 μM; hSGLT2 Ki = 39 nM) [1]. The quantitative difference underscores that the glucoside moiety is essential for high-affinity SGLT binding.

phlorizin aglycone phloretin SGLT inhibition glycoside requirement

Phlorizin Historical Validation: 1886 Discovery as SGLT Inhibitor Archetype

Phlorizin's glycosuric effect was first documented by Joseph von Mering in 1886, three years before his co-discovery of the pancreatic origin of diabetes [1]. This foundational observation established phlorizin as the first known agent capable of inducing renal glucose excretion, predating the molecular characterization of SGLT transporters by over a century [1]. The molecule served as the direct structural template for the development of all clinically approved SGLT2 inhibitors, including dapagliflozin, canagliflozin, and empagliflozin, which were designed as metabolically stable C-glucoside analogs of the phlorizin O-glucoside core [2].

SGLT inhibitor history glycosuric effect von Mering pharmacological validation

Phlorizin (CAS 60-81-1): Evidence-Backed Research and Industrial Application Scenarios


Mechanistic Studies of Dual SGLT1/SGLT2 Inhibition Physiology

Researchers investigating the physiological consequences of concomitant SGLT1 and SGLT2 blockade require a tool compound with defined, low selectivity between the two transporters. Phlorizin, with an SGLT2 selectivity ratio of approximately 6-fold (hSGLT1 IC50 = 210 nM; hSGLT2 IC50 = 34.6 nM), is uniquely suited for this application, whereas highly selective clinical gliflozins (selectivity ratios >1000-fold) cannot recapitulate dual inhibition pharmacology [1]. This application is directly supported by evidence that dual SGLT1/2 inhibition produces glycemic effects distinct from SGLT2-selective blockade in rodent models [2].

Washout and Kinetic Competition Assays Requiring Rapid Inhibitor Reversibility

Experimental protocols involving inhibitor washout, kinetic competition binding, or studies where full restoration of SGLT2 activity is required after inhibitor removal necessitate a rapidly reversible inhibitor. Phlorizin dissociates from hSGLT2 with a half-time (t1/2,Off) of approximately 20-30 seconds, whereas dapagliflozin exhibits 10-fold slower dissociation (t1/2,Off ≥180 seconds) and ipragliflozin demonstrates wash-resistant, persistent binding [3][4]. Phlorizin's rapid off-rate and lack of wash-resistant binding make it the appropriate selection for such experimental designs.

SGLT Inhibitor Assay Calibration and Positive Control Standardization

Phlorizin serves as the industry-standard positive control for SGLT inhibition assays due to its extensively characterized, reproducible pharmacology across multiple expression systems (COS-7, CHO, HEK-293T) and its competitive inhibition mechanism with well-defined Ki values (hSGLT1 ≈300 nM; hSGLT2 ≈39 nM) [5]. Procurement of analytically certified phlorizin with documented HPLC purity ≥98-99% ensures inter-laboratory reproducibility and enables direct comparison of novel SGLT inhibitor candidates against a validated benchmark compound .

Structural Biology and SGLT Inhibitor Binding Site Mapping

Phlorizin's inability to exchange with dapagliflozin bound to hSGLT2, coupled with its distinct dissociation kinetics, indicates that it occupies a binding pose or induces a conformational state distinct from that of modern gliflozins [3]. This property makes phlorizin valuable for structural biology applications, including site-directed mutagenesis studies and competitive binding experiments designed to map inhibitor binding determinants within the SGLT2 access vestibule and glucose binding site.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phlorizin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.